Titanium(IV) propoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes.

科学的研究の応用

Chemical Properties and Preparation

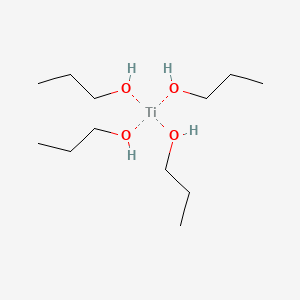

Titanium(IV) propoxide is an alkoxide with the formula Ti OCH CH 3 2 4. It is typically synthesized by reacting titanium tetrachloride with isopropanol in the presence of ammonia, resulting in the release of hydrogen chloride as a byproduct:

his compound is characterized by its ability to hydrolyze in the presence of water, forming titanium dioxide:

Applications in Materials Science

1. Sol-Gel Process for Titanium Dioxide

This compound is extensively used as a precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles and thin films. This method allows for precise control over the morphology and crystallinity of the resulting materials. The sol-gel process involves hydrolyzing this compound in an alcohol solution, where factors like water-to-alkoxide ratio and reaction conditions significantly influence the properties of TiO₂ produced .

2. Coatings and Thin Films

The compound is also applied in the deposition of thin films via vapor-phase deposition techniques. These films are utilized in various applications, such as protective coatings and electronic devices due to their excellent optical and electrical properties .

Applications in Organic Synthesis

1. Catalysis in Organic Reactions

This compound serves as a catalyst in several organic transformations. For instance, it has been employed in the Kulinkovich reaction for the synthesis of cyclopropanes from olefins . Additionally, it facilitates the reductive coupling reactions involving Weinreb amides, demonstrating high selectivity and efficiency .

2. Synthesis of Heterocycles

Recent studies have highlighted its role in synthesizing pyrimidin-4-ones through a titanium-mediated cyclization process. This method allows for rapid access to various substituted pyrimidin-4-one derivatives, showcasing its utility in medicinal chemistry .

Nanotechnology Applications

1. Nanofiber Production

化学反応の分析

Reactions with Carboxylic Anhydrides

TTIP reacts with carboxylic anhydrides via alkoxido group transfer. In a study by Kessler et al.:

-

Phthalic anhydride reacts with TTIP to form a titanium-coordinated monoester :

Ti(OiPr)4+C6H4(CO)2O→Ti2(OiPr)6(μ2-OOC-C6H4-COOiPr)(η1-OOC-C6H4-COOiPr)(iPrOH) -

With acetic acid , the reaction produces a hexanuclear oxido cluster :

Ti6(μ3O)6(OiPr)6(μ2-OOC-C6H4-COOiPr)6

These reactions highlight TTIP’s ability to form structurally diverse coordination complexes, relevant to catalyst design .

Kulinkovich Reaction

TTIP catalyzes the formation of 1-substituted cyclopropanols from esters and ethylmagnesium bromide :

| Substrate (Ester) | Product (Cyclopropanol) | Yield (%) | Conditions |

|---|---|---|---|

| Methyl hexanoate | 1-Pentylcyclopropanol | 95 | 18–20°C, Et~2~O |

| Methyl benzoate | 1-Phenylcyclopropanol | 76 | 18–20°C, Et~2~O |

The mechanism involves a titanacyclopropane intermediate, enabling efficient cyclopropane ring formation .

Sharpless Epoxidation

TTIP is a key component in the asymmetric epoxidation of allylic alcohols, producing chiral epoxides with high enantioselectivity . The reaction utilizes a titanium-tartrate complex to induce stereocontrol .

Esterification Catalysis

TTIP replaces toxic catalysts (e.g., sulfuric acid) in esterification, enhancing reaction efficiency and reducing byproducts . For example, it facilitates cross-linking in polymer coatings by reacting with hydroxyl and carboxyl groups .

Reactivity with Protic Substances

TTIP is highly moisture-sensitive, reacting violently with water to precipitate TiO~2~ . It also reacts with strong acids (e.g., HCl) to regenerate TiCl~4~ and isopropanol :

Ti{OCH(CH3)2}4+4 HCl→TiCl4+4 (CH3)2CHOH

Stability and Handling

特性

分子式 |

C12H32O4Ti |

|---|---|

分子量 |

288.25 g/mol |

IUPAC名 |

propan-1-ol;titanium |

InChI |

InChI=1S/4C3H8O.Ti/c4*1-2-3-4;/h4*4H,2-3H2,1H3; |

InChIキー |

XTTBFCWRLDKOQU-UHFFFAOYSA-N |

SMILES |

CCCO.CCCO.CCCO.CCCO.[Ti] |

正規SMILES |

CCCO.CCCO.CCCO.CCCO.[Ti] |

物理的記述 |

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. Liquid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。